molecular formula C18H16ClN3O2 B11693608 2-(4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide

Cat. No.: B11693608
M. Wt: 341.8 g/mol
InChI Key: MAYOXAIRHAAEHS-KEBDBYFISA-N
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Description

2-(4-chlorophenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group and an indole moiety linked through an acetohydrazide bridge. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 4-chlorophenoxyacetohydrazide: This intermediate is prepared by reacting 4-chlorophenoxyacetic acid with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The 4-chlorophenoxyacetohydrazide is then condensed with 1-methyl-1H-indole-3-carbaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the chlorophenoxy group can enhance the compound’s binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetohydrazide: A simpler analog lacking the indole moiety.

    1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: A compound with a similar chlorophenoxy group but different functional groups.

Uniqueness

2-(4-chlorophenoxy)-N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide is unique due to the presence of both the chlorophenoxy and indole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C18H16ClN3O2/c1-22-11-13(16-4-2-3-5-17(16)22)10-20-21-18(23)12-24-15-8-6-14(19)7-9-15/h2-11H,12H2,1H3,(H,21,23)/b20-10+

InChI Key

MAYOXAIRHAAEHS-KEBDBYFISA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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